2-(2-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
Overview
Description
2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and benzimidazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the methoxy group and the carboxylic acid functionality further enhances its chemical reactivity and potential for derivatization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid typically involves the condensation of 2-methoxyaniline with o-phenylenediamine, followed by cyclization and subsequent carboxylation. One common method involves the use of a copper(II) catalyst to facilitate the cyclization process . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The purification process typically involves recrystallization or chromatographic techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-(2-Hydroxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid.
Reduction: Formation of 2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid involves its interaction with various molecular targets. The imidazole and benzimidazole rings can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1H-imidazole-5-carboxylic acid
- 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid
- 2-Phenyl-1H-imidazole-5-carboxylic acid
Uniqueness
2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which enhance its reactivity and potential for derivatization. The combination of imidazole and benzimidazole rings also provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-13-5-3-2-4-10(13)14-16-11-7-6-9(15(18)19)8-12(11)17-14/h2-8H,1H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDWLNMROHKKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406810 | |
Record name | 2-(2-Methoxyphenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174422-16-3 | |
Record name | 2-(2-Methoxyphenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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